molecular formula C8H9NO2 B2891268 5-Cyanospiro[2.3]hexane-5-carboxylic acid CAS No. 1491982-69-4

5-Cyanospiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2891268
CAS No.: 1491982-69-4
M. Wt: 151.165
InChI Key: UZUMMLOFCGBJEE-UHFFFAOYSA-N
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Description

5-Cyanospiro[2.3]hexane-5-carboxylic acid is a versatile small molecule scaffold with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a cyclohexane ring fused to a cyclopropane ring, with a cyano group and a carboxylic acid group attached to the spiro carbon. The spirocyclic structure imparts rigidity and unique chemical properties to the molecule, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanospiro[2.3]hexane-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyanospiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, LiAlH₄.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Oxidized derivatives of the spirocyclic core.

    Reduction: Amino derivatives of the spirocyclic core.

    Substitution: Ester and amide derivatives of the spirocyclic core.

Mechanism of Action

The mechanism of action of 5-Cyanospiro[2.3]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyanospiro[2.3]hexane-5-carboxylic acid is unique due to its combination of a cyano group and a carboxylic acid group attached to a spirocyclic core.

Properties

IUPAC Name

5-cyanospiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-8(6(10)11)3-7(4-8)1-2-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUMMLOFCGBJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491982-69-4
Record name 5-cyanospiro[2.3]hexane-5-carboxylic acid
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